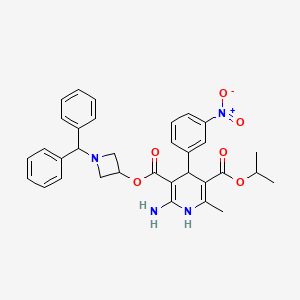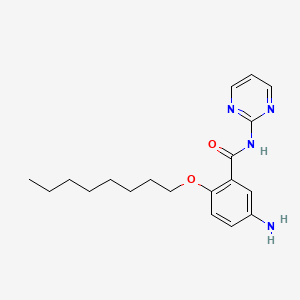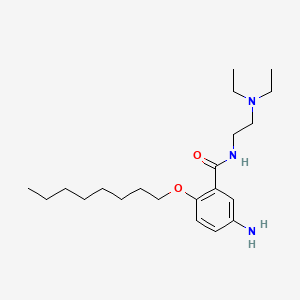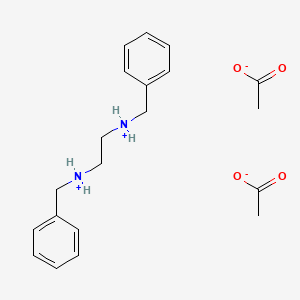
アゼルニジピン
概要
説明
アゼルニジピンは、主に高血圧の治療に使用されるジヒドロピリジン系カルシウム拮抗薬です。日本では、第一三共株式会社が販売しています。 アゼルニジピンは、他のカルシウム拮抗薬と比較して、心拍数の増加が最小限に抑えられ、作用の開始が徐々に起こり、血圧の低下が長時間持続することが知られています .
科学的研究の応用
アゼルニジピンは、以下を含む幅広い科学研究応用があります。
化学: アゼルニジピンは、カルシウム拮抗薬とその血管平滑筋細胞への影響の研究に使用されます。
生物学: アゼルニジピンの研究は、細胞内カルシウム流入への影響と血圧調節における役割に焦点を当てています。
医学: アゼルニジピンは、高血圧の管理における有効性とその潜在的な心臓保護、神経保護、抗アテローム性動脈硬化作用を評価するための臨床研究に使用されます.
産業: アゼルニジピンは、製薬業界で降圧薬や製剤の開発に使用されています。
作用機序
アゼルニジピンは、血管壁の平滑筋の電圧依存性チャネルを介した膜透過性カルシウム流入を阻害します。カルシウムチャネルは、L型、T型、N型、P/Q型、およびR型カルシウムチャネルなど、さまざまなカテゴリーに分類されます。 これらのチャネルを遮断することにより、アゼルニジピンは平滑筋の収縮を阻止し、血管平滑筋壁の弛緩と血圧の低下につながります .
生化学分析
Biochemical Properties
Azelnidipine inhibits trans-membrane Ca2+ influx through the voltage-dependent channels of smooth muscles in vascular walls . It interacts with various types of Ca2+ channels, including L-type, T-type, N-type, P/Q-type, and R-type Ca2+ channels . Normally, calcium induces smooth muscle contraction, contributing to hypertension. When calcium channels are blocked by Azelnidipine, the vascular smooth muscle does not contract, resulting in relaxation of vascular smooth muscle walls and decreased blood pressure .
Cellular Effects
Azelnidipine is a vasodilator that induces a gradual decrease in blood pressure in hypertensive patients . It also exhibits a prolonged hypotensive effect and has been shown to have a strong anti-arteriosclerotic action in vessels due to its high affinity for vascular tissue and antioxidative activity . Clinical studies have demonstrated that Azelnidipine markedly reduced heart rate and proteinuria in hypertensive patients by inhibiting sympathetic nerve activity . Azelnidipine has also been confirmed to have cardio-protective, neuroprotective, and anti-atherosclerotic properties, and has also been found to prevent insulin resistance .
Molecular Mechanism
Azelnidipine’s mechanism of action involves the inhibition of trans-membrane Ca2+ influx through the voltage-dependent channels of smooth muscles in vascular walls . This results in the relaxation of vascular smooth muscle walls and decreased blood pressure .
Temporal Effects in Laboratory Settings
Azelnidipine has been shown to maintain peritubular capillary blood flow and improve renal hypoxia and tubulointerstitial injury induced by angiotensin II infusion in rats . This suggests that Azelnidipine may have long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
In animal models, Azelnidipine has been shown to improve renal microcirculation in angiotensin II infusion rats . These tubulointerstitial injuries in angiotensin II-infused rats were more effectively reduced by Azelnidipine than by nifedipine .
Metabolic Pathways
Azelnidipine primarily undergoes first-pass hepatic metabolism . It is metabolized by hepatic cytochrome P450 (CYP) 3A4 and has no active metabolite product . It may interact with other drugs or compounds that are substrates for this enzyme .
Transport and Distribution
Azelnidipine is lipophilic and has a potent affinity for membranes of vascular smooth muscle cells . This property likely influences its transport and distribution within cells and tissues.
Subcellular Localization
The subcellular localization of Azelnidipine is likely associated with its lipophilic nature and its affinity for membranes of vascular smooth muscle cells
準備方法
合成経路と反応条件
アゼルニジピンは、さまざまな方法で合成できます。 一般的な方法の1つは、アゼルニジピン、アクリル樹脂E、およびトロメタミンを均一に混合した固体分散体を、溶媒蒸発法を用いてアゼルニジピン錠剤を調製する方法です . 別の方法は、非α結晶形を二相有機溶媒に溶解し、その後加熱冷却してα結晶形を分離することにより、アゼルニジピンα結晶形を調製する方法です .
工業生産方法
アゼルニジピンの工業生産には、固体分散技術と溶媒蒸発法を用いて、高い安定性と改善された溶解速度を確保することが含まれます。 このプロセスは、シンプルでスケーラブルであり、大量生産に適するように設計されています .
化学反応の分析
アゼルニジピンは、以下を含むさまざまな化学反応を起こします。
酸化: アゼルニジピンは、特定の条件下で酸化されて、酸化誘導体を生成する可能性があります。
還元: 還元反応は、アゼルニジピンの構造を改変し、その薬理学的特性を変える可能性があります。
置換: アゼルニジピンは、特定の官能基が他の基に置換される置換反応を起こすことができ、新しい化合物が生成されます。
これらの反応で使用される一般的な試薬には、酸化剤、還元剤、およびさまざまな触媒が含まれます。これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。
類似化合物との比較
アゼルニジピンは、アムロジピンなどの他のカルシウム拮抗薬と比較されることがよくあります。両方の化合物は血圧を下げるのに効果的ですが、アゼルニジピンは作用の開始がより徐々に起こり、効果がより長く持続します。 さらに、アゼルニジピンは、他のカルシウム拮抗薬の一般的な副作用である反射性頻脈を誘発しません . ニフェジピン、フェロジピン、レルカニジピンなどの他の類似の化合物には、それぞれ独自の薬物動態的および薬力学的プロファイルがあります。
特性
IUPAC Name |
3-O-(1-benzhydrylazetidin-3-yl) 5-O-propan-2-yl 2-amino-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H34N4O6/c1-20(2)42-32(38)27-21(3)35-31(34)29(28(27)24-15-10-16-25(17-24)37(40)41)33(39)43-26-18-36(19-26)30(22-11-6-4-7-12-22)23-13-8-5-9-14-23/h4-17,20,26,28,30,35H,18-19,34H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKFQEACEUNWPMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)N)C(=O)OC2CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H34N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3020120 | |
| Record name | Azelnidipine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3020120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
582.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Insoluble in water | |
| Record name | Azelnidipine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09230 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Azelnidipine inhibits trans-membrane Ca2+ influx through the voltage-dependent channels of smooth muscles in vascular walls. Ca2+ channels are classified into various categories, including L-type, T-type, N-type, P/Q-type, and R-type Ca2+ channels. The L-type Ca2+ channels. Normally, calcium induces smooth muscle contraction, contributing to hypertension. When calcium channels are blocked, the vascular smooth muscle does not contract, resulting in relaxation of vascular smooth muscle walls and decreased blood pressure. | |
| Record name | Azelnidipine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09230 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
123524-52-7 | |
| Record name | Azelnidipine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123524-52-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Azelnidipine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123524527 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Azelnidipine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09230 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Azelnidipine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3020120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[1-(Diphenylmethyl)-3-azetidinyl] 5-isopropyl (±)-2-amino-1,4-dihydro-6-methyl-4-(m-nitrophenyl)-3,5-pyridinedicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AZELNIDIPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PV23P19YUG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
193-195 | |
| Record name | Azelnidipine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09230 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-fluorobenzamide](/img/structure/B1666176.png)
![Benzamide, N-[3-[bis[2-(acetyloxy)ethyl]amino]phenyl]-](/img/structure/B1666177.png)
![N-[4-(4-aminophenoxy)butyl]benzamide](/img/structure/B1666178.png)
![N-[5-(4-aminophenoxy)pentyl]-N-methylbenzamide](/img/structure/B1666182.png)
![N-[8-(4-aminophenoxy)octyl]benzamide](/img/structure/B1666184.png)
![N-[(4aR,8aS)-2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B1666186.png)
![N,N-bis[5-(4-aminophenoxy)pentyl]benzamide](/img/structure/B1666187.png)
![N-[5-(4-aminophenoxy)pentyl]-N-phenylbenzamide](/img/structure/B1666191.png)

